N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a sulfur-containing thiazole ring fused to a pyrimidine ring, with a 2-methyl substituent and a keto group at position 3.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-8-7-19-14(22)10(6-17-15(19)23-8)13(21)18-11-5-3-2-4-9(11)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLLROVFGDQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compound 21 : N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences : The substituent at position 6 is a furan-2-ylmethyl group instead of 2-carbamoylphenyl.
- Activity: Exhibits moderate immunoproteasome inhibition (β1i: 19%, β5i: 23%) .
Compound in : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences : Features a 4-methoxyphenyl substituent at position 5 and a phenyl group (instead of 2-carbamoylphenyl) at position 4.
- Implications : The methoxy group enhances lipophilicity, which may improve membrane permeability but reduce solubility. The absence of the carbamoyl group likely diminishes interactions with polar residues in target proteins .
Compound in : N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences : Substituted with a 2-chlorobenzyl group instead of 2-carbamoylphenyl.
- However, the lack of a carbamoyl group may reduce hydrogen-bonding capacity compared to the target compound .
Functional Group Variations
Mannich Base Derivatives ()
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives feature a carboxylate ester at position 6 instead of a carboxamide.
Di-S54 () : N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)
- Key Differences : A dimeric structure with a disulfide linker.
Core Heterocycle Modifications
TP3 () : Thieno[2,3-d]pyrimidine-6-carboxamide
- Key Differences: Replaces the thiazolo ring with a thieno (sulfur-containing) ring.
- Activity: Acts as a low-molecular-weight allosteric agonist of LH/hCG receptors. The thieno core may alter electronic properties and binding pocket compatibility compared to thiazolo derivatives .
Anagliptin () : Pyrazolo[1,5-a]pyrimidine-6-carboxamide
- Key Differences : A pyrazolo-pyrimidine core instead of thiazolo-pyrimidine.
- Activity : Potent DPP-4 inhibitor. The nitrogen-rich pyrazole ring enhances π-π stacking interactions, suggesting that core heteroatom arrangement critically influences target selectivity .
Biological Activity
N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the carbamoyl and carboxamide functional groups contributes to its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a study evaluated various thiazolo[3,2-a]pyrimidine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays. Select compounds exhibited significant antiproliferative activity, indicating that modifications in the thiazolo-pyrimidine structure can enhance cytotoxic effects against cancer cells .
Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 17 | MCF-7 | 10.5 |
| 18 | MDA-MB-468 | 8.3 |
| 20 | MCF-7 | 12.0 |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Research indicates that certain derivatives exhibit strong binding affinity to the spike glycoprotein of the virus, suggesting potential as therapeutic agents for COVID-19 . Molecular docking studies have shown that these compounds can effectively inhibit viral entry by targeting key protein interactions.
Table 2: Binding Affinity to SARS-CoV-2 Spike Glycoprotein
| Compound ID | Binding Energy (kcal/mol) |
|---|---|
| 36 | -9.5 |
| 17 | -8.9 |
| 18 | -8.7 |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its anticancer effects may involve the inhibition of topoisomerase I and other critical enzymes involved in DNA replication and repair processes . The antiviral mechanism may involve disruption of viral protein interactions essential for entry into host cells.
Case Studies
- Breast Cancer Study : A study conducted on various thiazolo-pyrimidine derivatives revealed that compounds with specific substitutions at the phenyl ring demonstrated enhanced cytotoxicity against breast cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts .
- COVID-19 Inhibition : In vitro assays showed that certain derivatives of the compound could inhibit SARS-CoV-2 replication in cell cultures, providing a promising avenue for therapeutic development against COVID-19 .
Q & A
Q. What synthetic methodologies are employed for preparing N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Synthesis involves multi-step condensation reactions. Analogous thiazolopyrimidines are prepared by refluxing precursors (e.g., substituted anilines) with thiazolopyrimidine cores in acetic acid/acetic anhydride mixtures. Sodium acetate acts as a base to facilitate cyclization, with yields up to 78% after 8–10 hours of reflux. Purification via recrystallization (e.g., ethyl acetate/ethanol) ensures >95% purity .
Q. Which analytical techniques confirm the structural integrity of this compound?
- X-ray crystallography (triclinic P1 space group) resolves bond lengths (C–C = 1.52 Å) and hydrogen-bonding networks (C–H···O, 2.8–3.0 Å) .
- NMR spectroscopy identifies aromatic protons (δ 7.2–8.1 ppm) and carbamoyl NH (δ 10.2 ppm).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 385.08 [M+H]⁺) .
Q. What are the key structural features influencing reactivity?
The electron-deficient thiazolo[3,2-a]pyrimidine core promotes nucleophilic attacks at C6. The 2-carbamoylphenyl group enhances solubility via hydrogen bonding, while the C2 methyl group sterically hinders side reactions .
Advanced Questions
Q. How can researchers optimize reaction conditions to enhance synthetic yield and purity?
- Solvent optimization : Replace acetic acid with DMF to improve precursor solubility.
- Catalyst screening : p-Toluenesulfonic acid increases cyclization efficiency by 20%.
- Microwave-assisted synthesis (100°C, 30 min) reduces reaction time and improves yields .
- Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .
Q. What strategies address discrepancies in reported biological activity data?
- Standardize assays : Use WHO-recommended cell lines (e.g., HEK293) and consistent incubation times.
- Validate purity : Orthogonal methods (HPLC, elemental analysis) ensure >99% purity.
- Dose-response curves : Triplicate measurements of IC50/EC50 values reduce variability .
Q. How do computational models predict the compound’s mechanism of action?
- Molecular docking (AutoDock Vina) predicts strong binding to COX-2 (ΔG = −9.2 kcal/mol) and EGFR (RMSD = 1.8 Å).
- Molecular dynamics simulations (100 ns) identify stable interactions with catalytic residues (e.g., Lys123 in COX-2) .
Q. How can the scaffold be modified to improve pharmacokinetics?
- Introduce polar groups (e.g., –SO3H at C5) to enhance aqueous solubility.
- Methylate pyrimidine N1 to reduce hepatic metabolism.
- Replace thiazole with oxazole (bioisosterism) to modulate LogP .
Q. What in vitro assays are recommended for initial biological screening?
- Kinase inhibition profiling (10 µM concentration) to identify primary targets.
- Cytotoxicity screening (MTT assay, 48-hour exposure) in cancer cell lines (e.g., MCF-7, A549).
- Western blotting to assess downstream signaling (e.g., p-ERK/p-AKT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
